Rac-Naproxen 2-Propyl Ester-d3 is a deuterated derivative of Naproxen, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). It is primarily utilized in scientific research, particularly in pharmacokinetics and metabolic studies. The deuterium atoms in this compound replace hydrogen atoms in the propyl ester group, providing unique properties beneficial for various analytical applications. The compound's chemical formula is with a molecular weight of 275.36 g/mol .
Rac-Naproxen 2-Propyl Ester-d3 is synthesized from Naproxen and 2-propyl alcohol-d3. It falls under the category of deuterated compounds, which are essential in studies requiring isotopic labeling for mass spectrometry and other analytical techniques. This compound is available from various suppliers, including BenchChem, LGC Standards, and Pharmaffiliates .
The synthesis of Rac-Naproxen 2-Propyl Ester-d3 typically involves the esterification of Naproxen with 2-propyl alcohol-d3. This reaction can be catalyzed by either acidic or basic conditions, commonly using sulfuric acid or sodium hydroxide as catalysts. The reaction often requires refluxing to ensure complete esterification .
The molecular structure of Rac-Naproxen 2-Propyl Ester-d3 can be represented by its chemical formula . The structure features a naphthalene ring system characteristic of Naproxen, with a propyl ester group modified by deuterium substitution.
Rac-Naproxen 2-Propyl Ester-d3 can undergo several chemical reactions:
The mechanism of action for Rac-Naproxen 2-Propyl Ester-d3 parallels that of Naproxen itself. It functions as a nonselective inhibitor of cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins—mediators involved in inflammation and pain responses. By inhibiting these enzymes, Rac-Naproxen 2-Propyl Ester-d3 effectively reduces the production of prostaglandins, leading to decreased inflammation and pain relief .
Rac-Naproxen 2-Propyl Ester-d3 has several significant applications in scientific research:
This comprehensive analysis highlights Rac-Naproxen 2-Propyl Ester-d3's significance in both pharmaceutical research and practical applications within the field of medicinal chemistry.
The molecular architecture of rac-Naproxen 2-Propyl Ester-d3 (chemical name: 6-Methoxy-α-methyl-2-naphthaleneacetic Acid 1-Methylethyl Ester-d3) strategically incorporates three deuterium atoms at specific molecular positions. This modification yields the molecular formula C₁₇H₁₇D₃O₃ and increases the molecular weight to 275.36 g/mol compared to 272.34 g/mol for the non-deuterated ester counterpart (rac-Naproxen 2-Propyl Ester, CAS 68641-85-0) [1] [9]. The deuterium atoms are specifically located on the propyl ester chain, likely at the methylene (-CH₂-) positions, transforming them to -CD₂- groups. This targeted deuteration preserves the core pharmacophore—the 6-methoxy-α-methylnaphthalene acetic acid structure responsible for COX inhibition—while creating a distinct isotopic signature [3] [6].
Table 1: Structural Characteristics of rac-Naproxen 2-Propyl Ester-d3
Property | Specification | Significance |
---|---|---|
Chemical Name | 6-Methoxy-α-methyl-2-naphthaleneacetic Acid 1-Methylethyl Ester-d3 | Precise IUPAC nomenclature indicating deuterium substitution |
CAS Number | 68641-85-0 (unlabeled parent) | Unique identifier linking to the non-deuterated parent compound |
Molecular Formula | C₁₇H₁₇D₃O₃ | Reflects deuteration at three hydrogen sites |
Molecular Weight | 275.36 g/mol | Increased mass due to deuterium substitution (vs. 272.34 for non-deuterated) |
Stereochemistry | Racemic (RAC) | Contains both enantiomers of the chiral center at the α-carbon |
Key Structural Features | Deuterated isopropyl ester, methoxynaphthalene, chiral α-methyl acetic acid | Preserves pharmacophore while enabling tracking via mass shift |
Functionally, this deuterated ester serves as a biochemically inert probe that undergoes predictable enzymatic hydrolysis in biological systems to release active naproxen. The esterification effectively masks the carboxylic acid group responsible for direct mucosal irritation, thereby functioning as a prodrug strategy to reduce the gastric toxicity associated with NSAIDs. Simultaneously, the deuterium atoms create a distinct mass difference detectable via mass spectrometry, enabling researchers to differentiate the prodrug from endogenous compounds and precisely track its metabolic fate and hydrolysis kinetics in complex biological matrices. This dual functionality—prodrug delivery and isotopic tracing—makes it particularly valuable for studying the biotransformation pathways of naproxen derivatives without interference from the endogenous compound pool or concurrently administered medications [2] [5] [8].
The development of isotopically labeled NSAIDs represents a significant evolution in pharmaceutical research methodologies. Deuterated analogs emerged as crucial analytical tools in the late 20th century, driven by advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy that could exploit the subtle yet measurable differences between hydrogen and deuterium. The genesis of rac-Naproxen 2-Propyl Ester-d3 lies within this broader context, specifically designed to overcome limitations in tracking prodrug metabolism and distribution [7].
Early deuterated NSAIDs primarily focused on simple perdeuteration (replacing all hydrogens) or deuteration at metabolically vulnerable sites to prolong half-life through the kinetic isotope effect (KIE). The KIE leverages the fact that bonds involving deuterium cleave slower than those involving hydrogen due to greater atomic mass. However, rac-Naproxen 2-Propyl Ester-d3 exemplifies a more sophisticated second-generation approach: site-specific deuteration at non-labile positions adjacent to the ester bond. This strategic placement serves dual purposes—it minimizes alterations to chemical reactivity while creating a distinct mass signature for analytical detection. This innovation addressed the need for precise tracking of prodrug activation kinetics without significantly altering hydrolysis rates [5] [7].
Table 2: Evolution of Deuterated NSAID Probes Including rac-Naproxen 2-Propyl Ester-d3
Development Phase | Key Innovations | Impact on rac-Naproxen 2-Propyl Ester-d3 Design |
---|---|---|
First Generation (1970s-1980s) | Perdeuteration; deuteration at metabolically labile sites | Established deuterium's role in metabolic studies but often altered drug pharmacology |
Second Generation (1990s) | Targeted deuteration at stable positions; ester prodrug deuteration | Enabled precise tracking without disrupting hydrolysis kinetics |
Patent Landscape | US6710086B1 (Protected pharmacologically active agents) | Provided methods for creating deuterated prodrugs with improved targeting |
Analytical Advancements | High-resolution LC-MS/MS; improved NMR sensitivity | Made detection of compounds like rac-Naproxen 2-Propyl Ester-d3 feasible in complex matrices |
The patent landscape significantly influenced the development of compounds like rac-Naproxen 2-Propyl Ester-d3. Key patents, including US6710086B1 ("Protected forms of pharmacologically active agents"), established intellectual property frameworks for creating deuterated prodrugs with improved targeting and reduced toxicity profiles. These patents recognized the unique value of deuterium labeling in enhancing pharmacokinetic profiling and enabling novel drug delivery strategies for established NSAIDs. Concurrently, analytical advancements—particularly the widespread adoption of tandem mass spectrometry (LC-MS/MS) in pharmaceutical laboratories—made routine detection and quantification of deuterated esters feasible at physiologically relevant concentrations. This technological synergy transformed compounds like rac-Naproxen 2-Propyl Ester-d3 from chemical curiosities into essential tools for understanding prodrug metabolism and optimizing NSAID formulations [5].
Esterification constitutes a cornerstone strategy in prodrug design, particularly for carboxylic acid-containing NSAIDs like naproxen. The conversion of the carboxylic acid moiety to an ester, as exemplified in rac-Naproxen 2-Propyl Ester-d3, serves multiple critical functions in pharmaceutical optimization. Primarily, this chemical modification dramatically reduces gastric irritation by eliminating the ionizable proton responsible for disrupting the gastric mucosal barrier and inhibiting protective prostaglandin synthesis. Research demonstrates that ester prodrugs of naproxen, including propyl esters, cause significantly fewer gastric ulcers compared to the parent acid following oral administration in animal models. This benefit addresses one of the most clinically limiting side effects of chronic NSAID therapy [2] [6].
Beyond improving gastrointestinal tolerability, esterification fundamentally alters the molecule's physicochemical properties. The addition of the isopropyl group increases lipophilicity (log P), enhancing membrane permeability and potentially improving oral absorption. However, this increased lipophilicity must be balanced against the need for efficient hydrolysis to release the active drug. Comparative hydrolysis studies of naproxen esters reveal that propyl esters undergo enzymatic cleavage more readily than bulkier aromatic esters but more slowly than methyl or ethyl analogs, representing an optimal balance between absorption characteristics and activation kinetics. The deuterated variant maintains this balance while adding the dimension of metabolic tracking [3] [8].
Table 3: Hydrolytic Behavior and Physicochemical Properties of Naproxen Esters
Property | rac-Naproxen 2-Propyl Ester-d3 | Significance in Prodrug Performance |
---|---|---|
Hydrolysis at pH 1.2 | t₁/₂ ≈ 501 min (ethylene glycol spacer) | Demonstrates stability in acidic gastric environment |
Hydrolysis at pH 7.4 | t₁/₂ ≈ 1504 min (ethylene glycol spacer) | Moderate stability at intestinal pH |
Plasma Hydrolysis | 49-88% hydrolysis in 120 minutes | Efficient enzymatic conversion to active naproxen in circulation |
Lipophilicity (Estimated) | Higher than naproxen, lower than aryl esters | Optimizes membrane permeability without compromising release kinetics |
Spacer Influence | Propylene glycol spacer accelerates hydrolysis | Enables tunable release kinetics through molecular engineering |
The hydrolytic behavior of rac-Naproxen 2-Propyl Ester-d3 has been extensively characterized to validate its prodrug functionality. Kinetic studies in buffer solutions and biological matrices reveal critical structure-hydrolysis relationships. Notably, the choice of spacer groups between the ester and the deuterium labels significantly influences hydrolysis rates. Ethylene glycol spacers (as in related naproxen prodrugs) provide substantial stability during gastrointestinal transit (t₁/₂ ≈ 8-25 hours at physiological pH), preventing premature hydrolysis before absorption. Conversely, once absorbed, these prodrugs undergo efficient enzymatic hydrolysis in plasma (49-88% conversion within 2 hours), ensuring rapid liberation of active naproxen in the systemic circulation. Propylene glycol spacers further accelerate this enzymatic hydrolysis, demonstrating how molecular engineering can fine-tune prodrug activation kinetics. The deuterium atoms in rac-Naproxen 2-Propyl Ester-d3 do not significantly alter this hydrolytic profile but provide invaluable markers for quantifying these metabolic conversion processes [3] [8].
The significance of rac-Naproxen 2-Propyl Ester-d3 extends beyond being merely a deuterated analog; it embodies a sophisticated approach to NSAID prodrug design that mergines the gastroprotective benefits of esterification with the analytical advantages of isotopic labeling. This dual functionality facilitates precise pharmacokinetic/pharmacodynamic (PK/PD) modeling of prodrug activation, distribution, and elimination—data critical for rational development of safer NSAID formulations. As such, it serves both as a research tool for understanding fundamental prodrug principles and as a potential candidate for further development into therapeutic agents with improved safety profiles [2] [5] [8].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: